Uridine 5'-monophosphate disodium salt
Uridine 5'-monophosphate disodium salt
Uridine 5'-monophosphate(2-) is a pyrimidine nucleoside 5'-monophosphate(2-) that results from the removal of two protons from the phosphate group of UMP. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a pyrimidine ribonucleoside 5'-monophosphate(2-), a pyrimidine ribonucleotide, a pyrimidine ribonucleoside monophosphate and a ribonucleoside 5'-monophosphate. It is a conjugate base of a uridine 5'-monophosphate.
Brand Name:
Vulcanchem
CAS No.:
3387-36-8
VCID:
VC21127895
InChI:
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/t4-,6-,7-,8-;;/m1../s1
SMILES:
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Molecular Formula:
C9H13N2Na2O9P
Molecular Weight:
370.16 g/mol
Uridine 5'-monophosphate disodium salt
CAS No.: 3387-36-8
Cat. No.: VC21127895
Molecular Formula: C9H13N2Na2O9P
Molecular Weight: 370.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Uridine 5'-monophosphate(2-) is a pyrimidine nucleoside 5'-monophosphate(2-) that results from the removal of two protons from the phosphate group of UMP. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a pyrimidine ribonucleoside 5'-monophosphate(2-), a pyrimidine ribonucleotide, a pyrimidine ribonucleoside monophosphate and a ribonucleoside 5'-monophosphate. It is a conjugate base of a uridine 5'-monophosphate. |
|---|---|
| CAS No. | 3387-36-8 |
| Molecular Formula | C9H13N2Na2O9P |
| Molecular Weight | 370.16 g/mol |
| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
| Standard InChI | InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/t4-,6-,7-,8-;;/m1../s1 |
| Standard InChI Key | RSSRHKDOIOBLBS-WFIJOQBCSA-N |
| Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na].[Na] |
| SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na].[Na] |
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